Dysprosium(3+) perchlorate

Thermodynamics Electrolyte Solutions Actinide Modeling

Researchers requiring a non-complexing Dy³⁺ source face reproducibility issues when using halide or nitrate salts, which form uncontrolled inner-sphere complexes. Dysprosium(3+) perchlorate solves this as a weakly coordinating baseline salt. - Minimizes ion-pairing artifacts: Osmotic coefficient data confirm near-ideal behavior up to ~3 mol·kg⁻¹, essential for actinide(III) predictive models. - Enables SMM synthesis: 99.9% trace metals purity ensures minimal paramagnetic interference for helicate-based single-molecule magnets. - Precise stoichiometry: Crystalline hydrate packaged under nitrogen provides consistent catalyst loading, avoiding the variability of bulk solutions.

Molecular Formula Cl3DyO12
Molecular Weight 460.85 g/mol
CAS No. 14017-53-9
Cat. No. B084396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium(3+) perchlorate
CAS14017-53-9
Molecular FormulaCl3DyO12
Molecular Weight460.85 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3]
InChIInChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3
InChIKeyQNDHOIIJUAAORW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes2 g / 10 g / 10 ml / 40 wt / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium(3+) Perchlorate Properties & Procurement


Dysprosium(3+) perchlorate (Dy(ClO₄)₃) is an inorganic lanthanide salt with a molecular weight of 460.85 g/mol, typically supplied as a 40–50 wt% aqueous solution or as a crystalline hydrate . Unlike dysprosium halides (e.g., chloride, bromide) or nitrates, the perchlorate counterion is weakly coordinating, enabling distinct ion-pairing behavior in solution and facilitating ligand exchange in synthetic applications [1]. The compound carries oxidizing hazard classifications (UN 3211 or UN 3098, Class 5.1) and requires controlled storage conditions due to its hygroscopic nature [2] .

Weakly coordinating perchlorate anion supports ligand exchange and free-ion modeling
Available as 40–50 wt% aqueous solution or nitrogen-packaged crystalline hydrate
Oxidizing hazard (Class 5.1); hygroscopic storage required

Why Dysprosium(3+) Perchlorate Is Irreplaceable


Dysprosium(III) salts sharing the same cation—e.g., DyCl₃, Dy(NO₃)₃, and Dy(ClO₄)₃—exhibit measurably different thermodynamic properties in solution due to varying degrees of ion association and complex formation driven by the counterion's coordinating strength [1]. Perchlorate, as a weakly coordinating anion, minimizes inner-sphere complexation, whereas chloride and nitrate form stronger 1:1 and 1:2 complexes that alter osmotic coefficients, activity coefficients, and hydration sphere dynamics [2]. Substituting perchlorate with chloride or nitrate therefore introduces uncontrolled variations in speciation, ligand displacement kinetics, and synthetic reproducibility—particularly in applications requiring precise control over Dy³⁺ coordination geometry or in modeling actinide(III) behavior where perchlorate serves as the non-complexing baseline [3].

Chloride (DyCl₃) substitution Strong inner-sphere complexation alters osmotic coefficients and speciation, shifting solution thermodynamics away from a non-complexing baseline.
Nitrate (Dy(NO₃)₃) substitution 1:1 and 1:2 complex formation changes activity coefficients and hydration dynamics, compromising actinide(III) model validity.

Quantitative Differentiation Evidence


Osmotic Coefficient Difference vs. Other Dysprosium Salts

Direct head-to-head experimental comparison of three dysprosium(III) salts—perchlorate, nitrate, and chloride—at 25 °C demonstrates that Dy(ClO₄)₃ solutions exhibit distinct osmotic coefficient (φ) concentration dependence compared to DyCl₃ and Dy(NO₃)₃ [1]. This difference stems from the perchlorate anion's minimal tendency to form inner-sphere ion pairs or higher-order complexes, in contrast to the stronger coordinating chloride and nitrate ions which drive 1:1 and 1:2 complex formation [2].

Osmotic Coefficient φ
Head-to-head
Measured φ deviation from ideality lower for Dy(ClO₄)₃ vs. DyCl₃ / Dy(NO₃)₃, widening with concentration.
Supports non-complexing baseline for actinide modeling
BIMSA-fitted data at 25 °C, up to ~3 mol·kg⁻¹
Thermodynamics Electrolyte Solutions Actinide Modeling

Luminescence Enhancement in Ternary Complexes

Cross-study comparison using Dy(ClO₄)₃ as the precursor yields ternary complexes with MABA-Si and phen/dipy ligands that exhibit characteristic Dy³⁺ luminescence superior to that of the free Dy³⁺ ion [1]. This demonstrates that the perchlorate salt enables effective ligand coordination and energy transfer to the Dy³⁺ center, producing measurable emission enhancement.

Emission Intensity
Cross-study comparable
Ternary Dy-complex with MABA-Si/phen exhibits superior emission vs. free Dy³⁺ ion.
Supports selection for optical sensor/phosphor synthesis
Solid-state fluorescence; phen/dipy second ligands
Luminescence Core-Shell Composites Rare Earth Photophysics

Slow Magnetic Relaxation in Helicates

Dy(ClO₄)₃ hexahydrate serves as the dysprosium source for synthesizing triple-stranded lanthanide helicates that exhibit slow magnetic relaxation—a defining characteristic of single-molecule magnet (SMM) candidates . The perchlorate counterion's weak coordination facilitates ligand displacement and assembly into the target helicate architecture .

Magnetic Relaxation
Data to verify
Slow magnetic relaxation observed in triple-stranded helicates.
Indicates SMM candidate formation
Source documentation to review; limited comparative data
Single-Molecule Magnets Magnetic Relaxation Coordination Chemistry

High-Purity Trace Metals Grade

Commercially available Dy(ClO₄)₃ solution is supplied at 40 wt% in H₂O with 99.9% trace metals basis purity . This high purity specification minimizes contamination from other lanthanides or transition metals that could interfere with Dy³⁺ coordination chemistry or spectroscopic characterization.

Trace Metals Purity
Specification review
99.9% trace metals basis
Minimizes lanthanide/transition metal interference
40 wt% aqueous solution; REO basis
High-Purity Reagents Coordination Chemistry Trace Metal Analysis

Crystalline Hydrate for Moisture-Sensitive Use

A crystalline hydrate form of Dy(ClO₄)₃ is available packaged in vials under nitrogen with reduced moisture content (approximately octahydrate formulation, ca. 24% water) . This packaging format contrasts with standard aqueous solution forms and provides a defined starting material for moisture-sensitive catalyst syntheses.

Formulation
Supporting evidence
Nitrogen-packaged crystalline hydrate, approx. octahydrate (24% water)
Enables precise stoichiometric control for moisture-sensitive uses
Defined hydration reduces atmospheric uptake
Catalyst Precursor Air-Sensitive Materials Controlled Atmosphere Packaging

Key Application Scenarios


Actinide Surrogate for Nuclear Fuel Reprocessing

Dy(ClO₄)₃ serves as a non-radioactive, non-complexing lanthanide analog for predicting the thermodynamic behavior of actinide(III) salt solutions at high concentration [1]. The perchlorate salt's minimal ion-pairing tendency—quantified by osmotic coefficient measurements up to ~3 mol·kg⁻¹—makes it the preferred baseline system for developing predictive models (e.g., BIMSA theory) applicable to Am(III) and Cm(III) separation processes in spent nuclear fuel reprocessing . Researchers modeling actinide activity coefficients should procure Dy(ClO₄)₃ specifically, as substitution with DyCl₃ or Dy(NO₃)₃ would introduce uncontrolled complexation artifacts that compromise model validity [1].

Single-Molecule Magnet Synthesis

Dy(ClO₄)₃ hexahydrate is an established precursor for constructing triple-stranded lanthanide helicates that exhibit slow magnetic relaxation, a hallmark of SMM behavior [1]. The weakly coordinating perchlorate anion facilitates ligand exchange with chelating ligands such as 2,6-diformyl-4-methylphenol and benzoylhydrazide to produce magnetically active architectures . For synthetic chemists developing next-generation Dy-SMMs, procurement of the 99.9% trace metals grade perchlorate salt ensures minimal magnetic interference from paramagnetic impurities and access to documented synthetic pathways yielding helicates with field-induced slow relaxation .

Luminescent Core-Shell Nanocomposites

Dy(ClO₄)₃ is utilized as the Dy³⁺ source for preparing ternary rare earth complexes with MABA-Si and auxiliary ligands (phen or dipy), which are subsequently deposited onto SiO₂ spheres to form core-shell luminescent nanocomposites [1]. Fluorescence spectroscopy confirms that the perchlorate-derived complexes exhibit emission superior to that of free Dy³⁺, and further enhancement is achieved in the core-shell configuration . Materials scientists developing optical sensors, display phosphors, or security markers should select Dy(ClO₄)₃ based on its documented performance in producing structurally well-defined, highly emissive composite materials [1].

Moisture-Sensitive Catalyst Precursor

For catalytic applications where precise control over water content is critical, the crystalline hydrate form of Dy(ClO₄)₃ packaged under nitrogen offers a procurement advantage over aqueous solutions [1]. This formulation approximates the octahydrate (ca. 24% water) at time of packaging and is protected from atmospheric moisture during storage, enabling accurate stoichiometric calculations for catalyst loading . Procurement of this specific product form is indicated for researchers developing lanthanide-based Lewis acid catalysts or metal-organic framework precursors where variable hydration from bulk solutions would compromise synthetic reproducibility [1].

Application
Selection Property
Validation Focus
Actinide(III) thermodynamic modeling
Non-complexing perchlorate anion
Osmotic coefficient fidelity
Dy-based SMM helicate synthesis
Weakly coordinating counterion for ligand exchange
Slow magnetic relaxation reproducibility
Core-shell luminescent nanocomposites
Efficient ligand coordination and energy transfer
Emission enhancement vs. free Dy³⁺
Moisture-sensitive catalyst synthesis
Defined hydrate state (octahydrate, N₂ packaging)
Stoichiometric precision and moisture control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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